molecular formula C7H4ClN3O2 B025999 6-Chloro-5-nitro-1H-indazole CAS No. 101420-98-8

6-Chloro-5-nitro-1H-indazole

Cat. No. B025999
M. Wt: 197.58 g/mol
InChI Key: SXVCMKGCWGVSSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

  • The synthesis of 6-Chloro-5-nitro-1H-indazole derivatives can be achieved through a 1,3-dipolar cycloaddition pathway, yielding good yields of 82 to 90% for triazole-1,4 regioisomers (Abdelahi et al., 2021).
  • Another pathway involves the reaction of benzylidene tetralones with hydrazine in acetic acid, used for synthesizing substituted benzo[g]indazoles (Cuartas et al., 2019).

Molecular Structure Analysis

  • The indazole system in related compounds, such as 3-chloro-1-methyl-5-nitro-1H-indazole, is almost planar, indicating a similar structural attribute for 6-Chloro-5-nitro-1H-indazole (Kouakou et al., 2015).

Chemical Reactions and Properties

  • 6-Chloro-5-nitro-1H-indazole derivatives have been involved in reactions such as the N-nitroso-directed C-H addition, demonstrating the reactive nature of the nitroso group in these compounds (Chen et al., 2014).

Physical Properties Analysis

  • The physical properties of related compounds, such as 1,5-Dinitro-1H-indazole, involve planar molecular structures and weak hydrogen bonding, which could be indicative of the physical properties of 6-Chloro-5-nitro-1H-indazole (Zaleski et al., 1998).

Chemical Properties Analysis

  • The chemical properties of related indazole compounds often involve interactions such as hydrogen bonding and π–π stacking, as seen in 2,3-Dimethyl-6-nitro-2H-indazole (Chen et al., 2009). These interactions might be relevant for 6-Chloro-5-nitro-1H-indazole as well.

Scientific Research Applications

  • Medicinal Chemistry

    • Indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .
    • Several recently marketed drugs contain an indazole structural motif .
    • Indazoles can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .
  • Synthetic Chemistry

    • The synthesis of 1H- and 2H-indazoles has been a focus of recent research .
    • Strategies include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .
  • Antileishmanial Agents

    • Some 3-chloro-6-nitro-1H-indazole derivatives have been found to be potent antileishmanial agents against Leishmania infantum trypanothione reductase .
  • Anti-HIV Agents

    • Indazole-containing compounds have been found to have anti-HIV properties . They can act as inhibitors of HIV-protease , which is a key enzyme in the life cycle of the HIV virus .
  • Protein Kinase Inhibitors

    • Indazoles can also act as inhibitors of protein kinase . Protein kinases are enzymes that modify other proteins by chemically adding phosphate groups to them. Inhibiting these enzymes can have various therapeutic effects .
  • N-myristoyltransferase Inhibitors

    • Indazoles have been found to inhibit N-myristoyltransferase , an enzyme that plays a key role in the function of several proteins involved in signal transduction pathways .
  • Anti-Tumor Agents

    • Indazole-containing compounds have been found to have anti-tumor properties . They have been evaluated for their in vitro antiproliferative activities against the tumor cell lines panel derived from nine clinically isolated cancer types (leukemia, non-small cell lung, colon, CNS, melanoma, ovarian, renal, prostate, and breast) .
  • Monoamine Oxidase Inhibitors

    • Indazoles can act as inhibitors of monoamine oxidase . Monoamine oxidases are enzymes that catalyze the oxidation of monoamines. They are found bound to the outer membrane of mitochondria in most cell types in the body .
  • Biological Probes

    • Indazoles have been used as biological probes . These are substances that scientists use to study biological processes .
  • Hypoglycemic Agents

    • Indazole-containing compounds have been found to have hypoglycemic properties . They can help to lower the concentration of glucose in the blood .
  • Antiprotozoal Agents

    • Indazoles can act as antiprotozoal agents . They can inhibit the growth of protozoa, which are a group of single-celled microorganisms .
  • Antihypertensive Agents

    • Indazole-containing compounds have been found to have antihypertensive properties . They can help to lower high blood pressure .

Safety And Hazards

The safety information for 6-Chloro-5-nitro-1H-indazole indicates that it has the GHS07 pictogram and the signal word "Warning" . The hazard statements include H302, H315, H319, and H335 . The precautionary statements include P261 and P305+P351+P338 .

Future Directions

Indazole derivatives, including 6-Chloro-5-nitro-1H-indazole, have gained considerable attention in the field of medicinal chemistry due to their versatile biological activities . Future research may focus on developing new synthesis methods for these compounds and exploring their diverse pharmacological activities .

properties

IUPAC Name

6-chloro-5-nitro-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN3O2/c8-5-2-6-4(3-9-10-6)1-7(5)11(12)13/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXVCMKGCWGVSSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=NNC2=CC(=C1[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90603781
Record name 6-Chloro-5-nitro-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90603781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-5-nitro-1H-indazole

CAS RN

101420-98-8
Record name 6-Chloro-5-nitro-1H-indazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=101420-98-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-5-nitro-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90603781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Chloro-5-nitro-1H-indazole
Reactant of Route 2
Reactant of Route 2
6-Chloro-5-nitro-1H-indazole
Reactant of Route 3
6-Chloro-5-nitro-1H-indazole
Reactant of Route 4
Reactant of Route 4
6-Chloro-5-nitro-1H-indazole
Reactant of Route 5
Reactant of Route 5
6-Chloro-5-nitro-1H-indazole
Reactant of Route 6
6-Chloro-5-nitro-1H-indazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.